molecular formula C49H68ClN3O12 B11827019 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

Cat. No.: B11827019
M. Wt: 926.5 g/mol
InChI Key: XOOJZKUFBYYOMK-UHFFFAOYSA-M
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride is a complex organic compound with a variety of applications in scientific research. This compound is notable for its intricate structure, which includes multiple ethoxy groups and indolium moieties, making it a subject of interest in fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride typically involves multiple steps. The synthetic route often starts with the preparation of the indolium core, followed by the sequential addition of ethoxy groups. The final step usually involves the incorporation of the dioxopyrrolidinyl moiety under controlled conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indolium moieties are known to interact with various biological pathways, potentially affecting cellular processes. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level.

Comparison with Similar Compounds

Compared to other compounds with similar structures, (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride is unique due to its combination of multiple ethoxy groups and indolium moieties. Similar compounds include:

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate These compounds share some structural features but differ in their specific functional groups and applications.

Properties

Molecular Formula

C49H68ClN3O12

Molecular Weight

926.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

InChI

InChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1

InChI Key

XOOJZKUFBYYOMK-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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